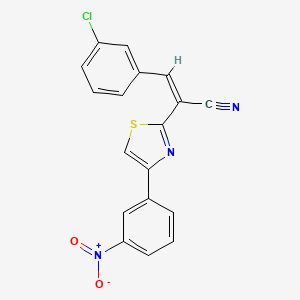![molecular formula C15H20N2O2 B2384504 1-[4-(2-Methoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one CAS No. 2361656-25-7](/img/structure/B2384504.png)
1-[4-(2-Methoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Methoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of diazepanes This compound is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms
Preparation Methods
The synthesis of 1-[4-(2-Methoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzaldehyde and a suitable diazepane precursor.
Condensation Reaction: The 2-methoxybenzaldehyde undergoes a condensation reaction with the diazepane precursor in the presence of a base, such as sodium hydroxide, to form the intermediate product.
Cyclization: The intermediate product is then subjected to cyclization under controlled conditions to form the diazepane ring.
Final Product Formation:
Chemical Reactions Analysis
1-[4-(2-Methoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can participate in substitution reactions, where the methoxy group can be replaced by other functional groups using appropriate reagents and conditions.
Addition: The prop-2-en-1-one group can undergo addition reactions with nucleophiles, leading to the formation of various addition products.
Scientific Research Applications
1-[4-(2-Methoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(2-Methoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[4-(2-Methoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
1-[4-(2-Hydroxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one: This compound has a hydroxy group instead of a methoxy group, which can affect its chemical reactivity and biological activity.
1-[4-(2-Chlorophenyl)-1,4-diazepan-1-yl]prop-2-en-1-one: The presence of a chlorine atom can influence the compound’s properties, such as its lipophilicity and binding affinity to molecular targets.
1-[4-(2-Nitrophenyl)-1,4-diazepan-1-yl]prop-2-en-1-one:
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-3-15(18)17-10-6-9-16(11-12-17)13-7-4-5-8-14(13)19-2/h3-5,7-8H,1,6,9-12H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOYPABXWZCTCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCCN(CC2)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
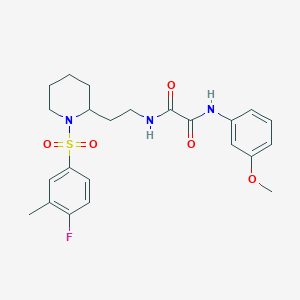
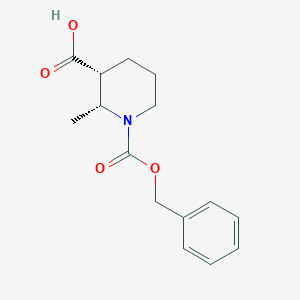
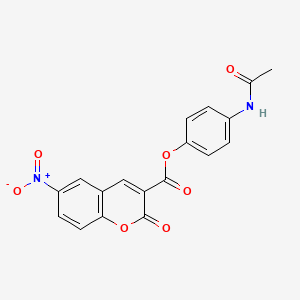
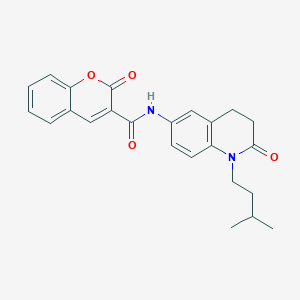
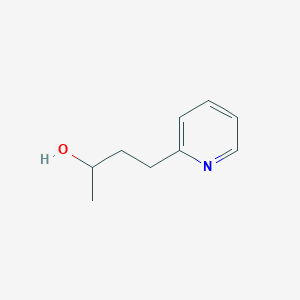

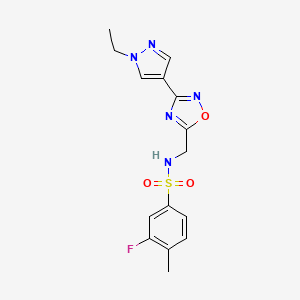
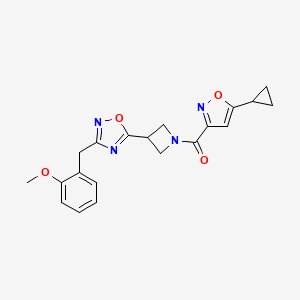
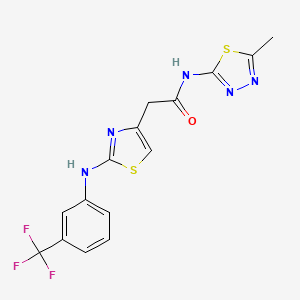
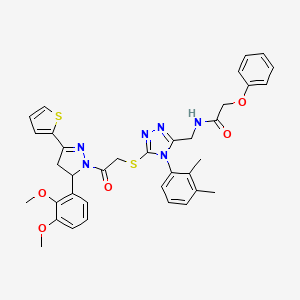
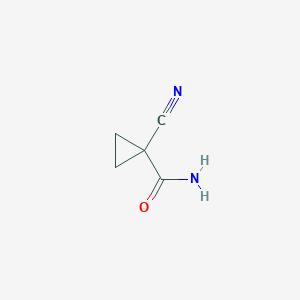
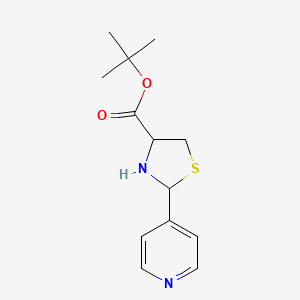
![N-{[4-(3-CHLOROPHENYL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]METHYL}-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE](/img/structure/B2384442.png)
